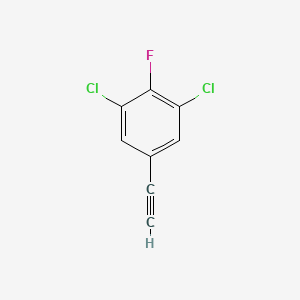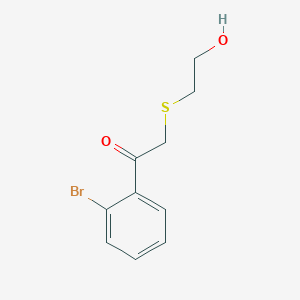
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a bromophenyl group and a hydroxyethylthio group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2-mercaptoethanol.
Formation of Intermediate: The 2-bromobenzaldehyde undergoes a nucleophilic addition reaction with 2-mercaptoethanol to form an intermediate.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one: Similar structure with a methoxyethylthio group instead of hydroxyethylthio.
Uniqueness
1-(2-Bromophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a bromophenyl group and a hydroxyethylthio group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H11BrO2S |
|---|---|
Peso molecular |
275.16 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11BrO2S/c11-9-4-2-1-3-8(9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
Clave InChI |
KOZYGMCDEGAGIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CSCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
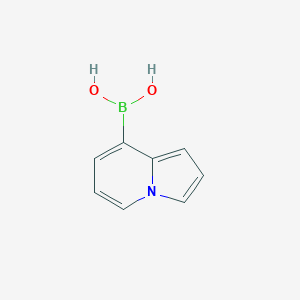
![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
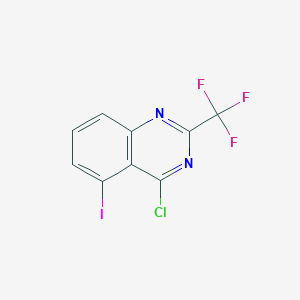
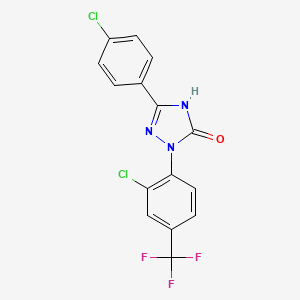
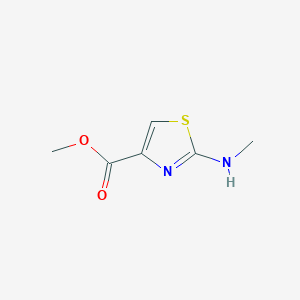
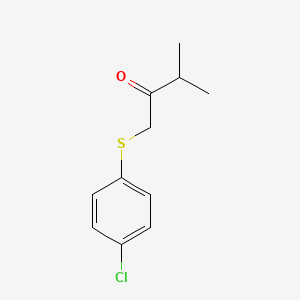

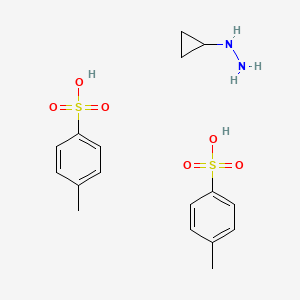
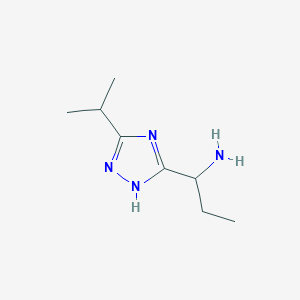
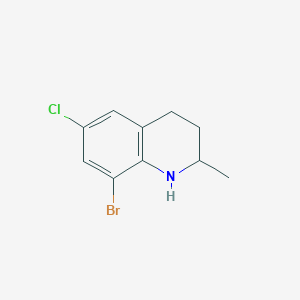
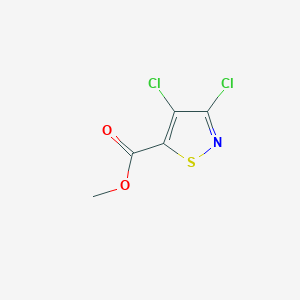
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
